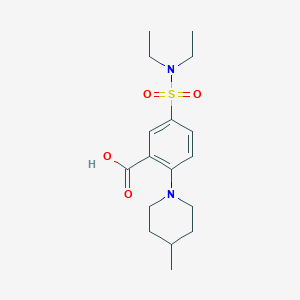

5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid

Description

5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid is a synthetic benzoic acid derivative characterized by two key substituents:

- Diethylsulfamoyl group (-SO₂N(C₂H₅)₂): This moiety enhances solubility and may influence pharmacokinetic properties such as metabolic stability.

- 4-Methylpiperidin-1-yl group: A six-membered nitrogen-containing ring with a methyl substituent at the 4-position, which can affect steric interactions and binding affinity in biological systems.

The molecular formula is C₁₆H₂₄N₂O₄S (calculated based on structural analogs), with a molecular weight of approximately 340.44 g/mol (inferred from similar compounds like 5-(diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid, which has a molecular weight of 326.41 g/mol ).

Properties

IUPAC Name |

5-(diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-4-19(5-2)24(22,23)14-6-7-16(15(12-14)17(20)21)18-10-8-13(3)9-11-18/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVBYGSYSFIRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001168794 | |

| Record name | 5-[(Diethylamino)sulfonyl]-2-(4-methyl-1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854357-46-3 | |

| Record name | 5-[(Diethylamino)sulfonyl]-2-(4-methyl-1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854357-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Diethylamino)sulfonyl]-2-(4-methyl-1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid typically involves multiple steps:

Formation of the Benzoic Acid Core: The starting material is often a substituted benzoic acid, which can be synthesized through various methods such as Friedel-Crafts acylation or direct carboxylation of aromatic compounds.

Introduction of the Diethylsulfamoyl Group:

Attachment of the 4-Methylpiperidin-1-yl Group: The final step is the nucleophilic substitution reaction where the 4-methylpiperidin-1-yl group is introduced. This can be achieved using 4-methylpiperidine and appropriate coupling agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: N-oxide derivatives of the piperidine ring.

Reduction: Sulfinamide or sulfide derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, this compound can be used in the development of specialty chemicals and materials. Its functional groups allow for modifications that can enhance the properties of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The diethylsulfamoyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic Acid

- Structure : Differs by replacing 4-methylpiperidine with a pyrrolidine (5-membered ring).

- Molecular Weight : 326.41 g/mol .

- Key Differences: Reduced steric bulk due to the smaller pyrrolidine ring.

4-[(5-Arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl] Benzoic Acid Derivatives

- Structure: Features a thiazolidinone ring instead of sulfamoyl/piperidine groups .

- Key Differences: Thiazolidinone moieties are associated with enzyme inhibition (e.g., LMWPTP inhibitors). The target compound’s diethylsulfamoyl group may offer better solubility than thiazolidinone-based derivatives.

Lactofen (Benzoic Acid Ester)

- Structure: Contains a trifluoromethylphenoxy group and an ester linkage .

- Key Differences :

- Ester groups are prone to hydrolysis, whereas sulfamoyl groups are more stable.

- The trifluoromethyl group increases lipophilicity, contrasting with the polar sulfamoyl group in the target compound.

Pharmacological and Physicochemical Properties

Biological Activity

5-(Diethylsulfamoyl)-2-(4-methylpiperidin-1-yl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 854357-46-3, exhibits a range of pharmacological properties that may be beneficial in therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 326.41 g/mol. Its structural features include a benzoic acid core modified with a diethylsulfamoyl group and a piperidine derivative, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound possesses multiple biological activities, including:

- Antiinflammatory Effects : Studies have shown that benzoic acid derivatives can inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-17, suggesting potential use in inflammatory conditions .

- Antimicrobial Properties : Compounds in the benzoic acid family are known for their antimicrobial activities against various pathogens .

- Proteasome and Autophagy Modulation : Recent findings suggest that certain benzoic acid derivatives enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis and protein degradation .

In Vitro Studies

A study evaluating the effects of benzoic acid derivatives on human foreskin fibroblasts demonstrated that specific concentrations of these compounds could enhance proteasomal activity without inducing cytotoxicity. The most promising results were observed at concentrations of 1 and 10 μg/mL, where significant activation of chymotrypsin-like activity was noted .

Case Studies

- IL-15 Inhibition : A recent investigation into small-molecule inhibitors revealed that several benzoic acid derivatives effectively reduced IL-15 dependent peripheral blood mononuclear cell (PBMC) proliferation. This suggests potential applications in immune modulation therapies .

- Cytotoxicity Assessment : In studies involving cancer cell lines such as Hep-G2 and A2058, the compound exhibited low cytotoxic effects while enhancing proteasomal and lysosomal activities, indicating a favorable safety profile for therapeutic use .

Data Table: Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.